Alkali Blue 6B (C.I. 42750)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 119 involves the reaction of 4,4’-bis(dimethylamino)benzophenone with sodium sulfite and sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the dye .
Industrial Production Methods
Industrial production of Acid Blue 119 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain a powder form .
Chemical Reactions Analysis
Types of Reactions
Acid Blue 119 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Acid Blue 119 into its leuco form, which is colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of Acid Blue 119.
Reduction: Leuco form of Acid Blue 119.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Acid Blue 119 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Acid Blue 119 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other biomolecules, altering their structure and function. This binding can affect various cellular pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the dye is used .
Comparison with Similar Compounds
Similar Compounds
Acid Blue 110: Another dye in the Acid Dye class with similar properties and applications.
Methylene Blue: A dye with a different chemical structure but similar uses in staining and diagnostic assays.
Alkali Blue 6B: Often used interchangeably with Acid Blue 119 due to their similar chemical composition.
Uniqueness
Acid Blue 119 is unique in its high affinity for protein fibers and its ability to produce vibrant colors. Its stability under various conditions and compatibility with different materials make it a preferred choice in many applications .
Properties
Molecular Formula |
C74H59N6NaO7S2 |
---|---|
Molecular Weight |
1231.4 g/mol |
IUPAC Name |
sodium;4-[4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonic acid;4-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H31N3O4S.C37H29N3O3S.Na/c41-37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30,28-13-19-33(20-14-28)39-31-9-5-2-6-10-31)29-15-21-34(22-16-29)40-35-23-25-36(26-24-35)45(42,43)44;41-44(42,43)36-25-23-35(24-26-36)40-34-21-15-29(16-22-34)37(27-11-17-32(18-12-27)38-30-7-3-1-4-8-30)28-13-19-33(20-14-28)39-31-9-5-2-6-10-31;/h1-26,38-41H,(H,42,43,44);1-26,38,40H,(H,41,42,43);/q;;+1/p-1 |
InChI Key |
VCBPQHJLAOISHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O.C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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